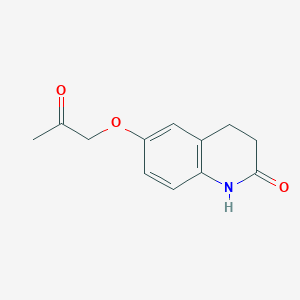
6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a unique structure that combines a quinoline core with an oxopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with an appropriate oxopropoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one: can be compared with other quinoline derivatives and oxopropoxy compounds.
1,1-Bis(4-(2-oxopropoxy)phenyl)cyclohexane: This compound has similar oxopropoxy groups but a different core structure.
2-(2-Oxopropoxy)phenoxyacetic acid: Another compound with an oxopropoxy group but different functional properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a quinoline core and an oxopropoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62635-03-4 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-8(14)7-16-10-3-4-11-9(6-10)2-5-12(15)13-11/h3-4,6H,2,5,7H2,1H3,(H,13,15) |
InChI Key |
MJWCAPCINLKDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















